molecular formula C15H22N2O2 B5494923 rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride

rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride

Katalognummer B5494923
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: WQXBRPYPUUQEAM-DZGCQCFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride, also known as RB-101, is a potent inhibitor of enkephalinases, which are enzymes that degrade endogenous opioid peptides. RB-101 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride inhibits the activity of enkephalinases, which are enzymes that degrade endogenous opioid peptides. By inhibiting enkephalinases, this compound increases the levels of endogenous opioid peptides, which can enhance the analgesic effects of opioids. This compound has also been shown to increase the levels of dopamine in the brain, which may be beneficial for the treatment of depression.
Biochemical and Physiological Effects:
This compound has been shown to increase the analgesic effects of opioids in animal models. This compound has also been shown to reduce cocaine self-administration in rats. This compound has been shown to increase the levels of dopamine in the brain, which may be beneficial for the treatment of depression. This compound has been well-tolerated in animal studies, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride is a potent inhibitor of enkephalinases, which makes it a valuable tool for studying the role of endogenous opioid peptides in various physiological and pathological conditions. This compound has been shown to enhance the analgesic effects of opioids, which may be beneficial for the treatment of pain. However, this compound has limitations in terms of its selectivity, as it also inhibits other peptidases such as angiotensin-converting enzyme (ACE).

Zukünftige Richtungen

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Future studies should focus on optimizing the selectivity of this compound for enkephalinases, as well as investigating its potential use in combination with other drugs. This compound may also have applications in the treatment of other conditions such as anxiety and stress. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Conclusion:
This compound is a potent inhibitor of enkephalinases that has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. This compound has been extensively studied for its potential use in the treatment of pain, cocaine addiction, and depression. This compound has been shown to enhance the analgesic effects of opioids and increase the levels of dopamine in the brain. This compound has limitations in terms of its selectivity, but future studies should focus on optimizing its selectivity and investigating its potential use in combination with other drugs.

Synthesemethoden

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride is a complex molecule that requires a multi-step synthesis process. The synthesis of this compound involves the condensation of a protected glycine derivative with a protected piperidinol derivative, followed by the deprotection of the resulting intermediate. The final step involves the conversion of the intermediate to the hydrochloride salt of this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

Rel-(3S,4R)-3-benzyl-1-glycyl-4-methyl-4-piperidinol hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. This compound has been shown to increase the analgesic effects of opioids by inhibiting the degradation of endogenous opioid peptides. This compound has also been studied for its potential use in the treatment of cocaine addiction and depression. This compound has been shown to reduce cocaine self-administration in rats and to increase the levels of dopamine in the brain, which may be beneficial for the treatment of depression.

Eigenschaften

IUPAC Name

2-amino-1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(19)7-8-17(14(18)10-16)11-13(15)9-12-5-3-2-4-6-12/h2-6,13,19H,7-11,16H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXBRPYPUUQEAM-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1CC2=CC=CC=C2)C(=O)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1CC2=CC=CC=C2)C(=O)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.